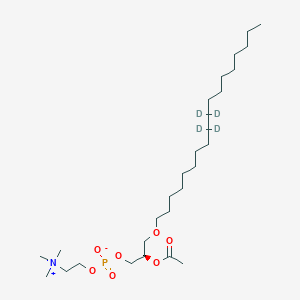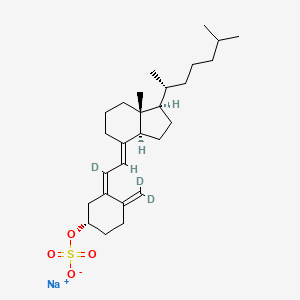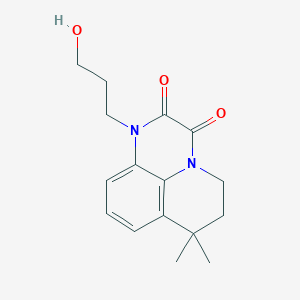
Antibacterial agent 74
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial agent 74 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 74 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its antibacterial activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of a suitable starting material, which undergoes a series of reactions such as condensation, cyclization, and reduction to form the core structure.
Functional Group Introduction: Functional groups are introduced through reactions such as halogenation, nitration, and sulfonation. These groups are essential for the compound’s antibacterial activity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and potency.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize production costs. Key steps in the industrial production process include:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis reactions under controlled conditions.
Continuous Flow Processing: Continuous flow reactors may be employed to improve efficiency and consistency in production.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards for purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
Antibacterial agent 74 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different antibacterial properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups that enhance antibacterial activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique antibacterial properties. These derivatives are studied for their potential use in treating different bacterial infections.
Scientific Research Applications
Antibacterial agent 74 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of antibacterial agents.
Biology: Investigated for its effects on bacterial cell structures and functions.
Medicine: Explored as a potential treatment for drug-resistant bacterial infections.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
Mechanism of Action
The mechanism of action of Antibacterial agent 74 involves targeting bacterial cell walls and membranes. The compound disrupts the integrity of the cell wall, leading to cell lysis and death. It also interferes with essential bacterial enzymes and metabolic pathways, inhibiting bacterial growth and replication. Molecular targets include peptidoglycan synthesis enzymes and membrane proteins involved in maintaining cell structure.
Comparison with Similar Compounds
Antibacterial agent 74 is unique compared to other similar compounds due to its broad-spectrum activity and effectiveness against drug-resistant strains. Similar compounds include:
Penicillin: Targets bacterial cell wall synthesis but is less effective against resistant strains.
Tetracycline: Inhibits protein synthesis but has a narrower spectrum of activity.
Ciprofloxacin: Targets bacterial DNA gyrase but can have significant side effects.
This compound stands out due to its novel mechanism of action and reduced likelihood of resistance development, making it a promising candidate for future antibacterial therapies.
Properties
Molecular Formula |
C16H20N2O3 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
4-(3-hydroxypropyl)-10,10-dimethyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-2,3-dione |
InChI |
InChI=1S/C16H20N2O3/c1-16(2)7-9-18-13-11(16)5-3-6-12(13)17(8-4-10-19)14(20)15(18)21/h3,5-6,19H,4,7-10H2,1-2H3 |
InChI Key |
AFXDIAGXPGAOKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN2C3=C1C=CC=C3N(C(=O)C2=O)CCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


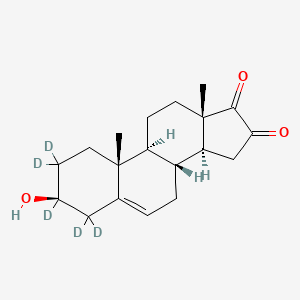
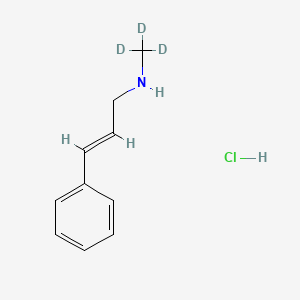
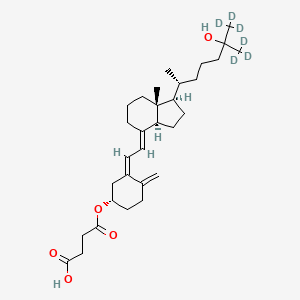
![Benz[a]anthracen-3-ol-d11 (Major)](/img/structure/B12420122.png)

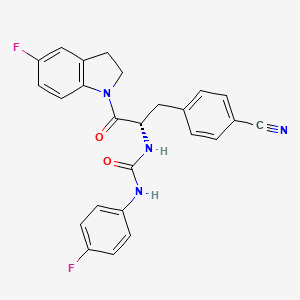
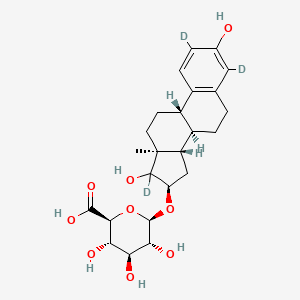

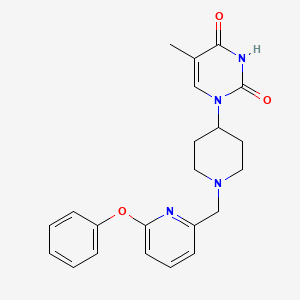
![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12420166.png)
![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12420170.png)
